molecular formula C13H17NO3 B068239 Methyl 3-(morpholin-4-ylmethyl)benzoate CAS No. 190660-95-8

Methyl 3-(morpholin-4-ylmethyl)benzoate

Cat. No. B068239
M. Wt: 235.28 g/mol
InChI Key: YLFWRCNFZKUNOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate involves several steps, including the reaction of specific precursors under controlled conditions. Notably, the compound can be synthesized through reactions involving morpholine and formaldehyde, leading to complex structures with significant biological activity (Kotan & Yüksek, 2016; Özil et al., 2018).

Molecular Structure Analysis

The molecular structure of Methyl 3-(morpholin-4-ylmethyl)benzoate reveals interesting aspects, such as the orientation of the morpholine ring and its interactions with the benzene ring. X-ray diffraction analysis shows that the morpholine rings are nearly perpendicular to the benzene ring, which influences the compound's reactivity and properties (Kovalevsky et al., 1998).

Chemical Reactions and Properties

Methyl 3-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, leading to the formation of complex structures with unique properties. For example, the compound's interaction with different reagents can lead to the formation of derivatives that exhibit potent biological activity (Yadav et al., 2020; Sporzyński et al., 2005).

Physical Properties Analysis

The physical properties of Methyl 3-(morpholin-4-ylmethyl)benzoate, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The crystal structure, in particular, provides insights into the compound's stability and reactivity (Franklin et al., 2011).

Chemical Properties Analysis

The chemical properties of Methyl 3-(morpholin-4-ylmethyl)benzoate, including its reactivity with different chemicals and its role in synthesis reactions, underscore its importance in organic chemistry. Its ability to participate in various reactions makes it a valuable compound for the synthesis of complex molecules (Pernak et al., 2011).

Scientific Research Applications

Structural and Spectral Analysis

  • Mannich Base Analysis : The compound 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base related to Methyl 3-(morpholin-4-ylmethyl)benzoate, has been structurally analyzed. This study provides insights into its crystal structure, including the methylene group's bridging angle and the molecular structure's stabilization through weak hydrogen bonding (Franklin et al., 2011).

Pharmacological Research

  • Prodrug Development : A derivative of Methyl 3-(morpholin-4-ylmethyl)benzoate has been used in the development of water-soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs. These prodrugs demonstrate potential for clinical application due to their stability, solubility, and reduced gastrotoxicity compared to ASA (Rolando et al., 2013).

Synthetic Cannabinoid Research

  • Metabolic Fate Study : Research on synthetic cannabinoid receptor agonists, including a compound related to Methyl 3-(morpholin-4-ylmethyl)benzoate, has revealed details about their metabolic fate. This includes the involvement of different cytochrome P450 isozymes and the significance of ester hydrolysis in their metabolism (Richter et al., 2022).

Chemical Synthesis and Analysis

  • Synthesis of Derivatives : The synthesis of various derivatives of Methyl 3-(morpholin-4-ylmethyl)benzoate has been explored, leading to novel compounds with potential biological activity. These studies focus on the structural variations and potential applications in different fields of chemistry and pharmacology (Various authors, 2001-2016).

Physicochemical Studies

  • Spectroscopic and Theoretical Studies : Investigations into the structural properties and reactivity of derivatives have been conducted using spectroscopic methods and theoretical calculations. These studies contribute to a deeper understanding of the molecular behavior and potential applications of these compounds (Kotan & Yüksek, 2016).

Antiproliferative Activity

  • Cancer Cell Growth Inhibition : A derivative of Methyl 3-(morpholin-4-ylmethyl)benzoate, GN39482, has shown promising antiproliferative activity against human cancer cells, attributed to its role as a tubulin polymerization inhibitor. This points towards its potential application in cancer treatment (Minegishi et al., 2015).

Safety And Hazards

Safety data sheets suggest that Methyl 3-(morpholin-4-ylmethyl)benzoate should be handled with care. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented . The compound is classified as having acute oral toxicity (Category 4, H302) and is a skin corrosive/irritant (Category 1B, H314) .

properties

IUPAC Name

methyl 3-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFWRCNFZKUNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331370
Record name methyl 3-(morpholin-4-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(morpholin-4-ylmethyl)benzoate

CAS RN

190660-95-8
Record name methyl 3-(morpholin-4-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-formylbenzoate (100 mg, 0.61 mmol) in MeOH (5 mL) was added morpholine (100 mg, 1.15 mmol) and the resulting mixture was stirred for 10 min at 20° C. To the mixture was added NaBH3CN (100 mg, 1.59 mmol) and the reaction mixture was stirred for 30 min at 20° C. The solution was concentrated and the residue was purified by prep-TLC to afford the title compound (130 g, Yield 90.9%). 1H NMR (CD3OD, 400 MHz): δ 7.98-8.05 (m, 1H), 7.92 (td, J=1.4, 7.7 Hz, 1H), 7.57-7.62 (m, 1H), 7.37-7.53 (m, 1H), 3.90 (s, 3H), 3.66-3.71 (m, 4H), 3.57 (s, 2H), 2.41-2.49 (m, 4H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
90.9%

Synthesis routes and methods II

Procedure details

To a solution of morpholine (80 g, 0.91 mol) and triethylamine (232 g, 2.29 mol) in EtOH (1750 ml) was added dropwise at 0° C. a solution of methyl 3-(bromomethyl)benzoate (252 g, 1.1034 mol) in absolute alcohol (250 ml). The mixture was stirred overnight at RT. Then the mixture was concentrated and the residue obtained was taken up in 1.5N HCl (3 L) then washed with diethyl ether (3 times) and ethyl acetate. The solution was neutralized with a 10% aqueous NaOH solution and basified up to pH=8 with a 10% aqueous NaHCO3 solution. The product was extracted with CHCl3, washed with water and brine then dried over Na2SO4. The solvent was removed and the crude was purified by column chromatography CHCl3/MeOH to give methyl 3-(morpholin-4-ylmethyl)benzoate (150 g, 70%) as brown liquid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step One
Name
Quantity
1750 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

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